molecular formula C17H15BrClN3O4S B11504119 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzenesulfonamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzenesulfonamide

Cat. No.: B11504119
M. Wt: 472.7 g/mol
InChI Key: NGGKUNXJZLCYOT-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of an indole ring substituted with bromine and methyl groups, along with a sulfonamide group attached to a chloronitrobenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. The resulting intermediate is then reacted with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Reduction: Amino derivatives of the compound.

    Oxidation: Oxidized indole derivatives.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups and substitution pattern. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for scientific research .

Properties

Molecular Formula

C17H15BrClN3O4S

Molecular Weight

472.7 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzenesulfonamide

InChI

InChI=1S/C17H15BrClN3O4S/c1-10-13(14-8-11(18)2-5-16(14)21-10)6-7-20-27(25,26)17-9-12(22(23)24)3-4-15(17)19/h2-5,8-9,20-21H,6-7H2,1H3

InChI Key

NGGKUNXJZLCYOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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